molecular formula C24H14Cl2N2O3 B2782340 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 865376-32-5

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2782340
CAS No.: 865376-32-5
M. Wt: 449.29
InChI Key: GDUZDPOBGWKGCR-UHFFFAOYSA-N
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Description

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with 2-amino-4-chlorophenol to form the quinazoline core. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-2H-chromen-2-one
  • 3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-hydroxy-2H-chromen-2-one

Uniqueness

3-(6-chloro-4-(2-chlorophenyl)quinazolin-2-yl)-6-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxy group at the 6-position of the chromen-2-one ring enhances its pharmacological properties .

Properties

IUPAC Name

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O3/c1-30-15-7-9-21-13(10-15)11-18(24(29)31-21)23-27-20-8-6-14(25)12-17(20)22(28-23)16-4-2-3-5-19(16)26/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZDPOBGWKGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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